molecular formula C11H12BrNO2 B1179785 POLYQUATERNIUM-31 CAS No. 136505-02-7

POLYQUATERNIUM-31

Cat. No.: B1179785
CAS No.: 136505-02-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyquaternium-31 (CAS 136505-02-7 / 189767-67-7) is a synthetic, water-soluble cationic polymer . It is supplied as a colorless to pale yellow liquid or solid . Its chemical structure is based on a polyacrylonitrile block, which is hydrolyzed and then reacted with N,N-dimethyl-1,3-propanediamine, followed by quaternization with diethyl sulfate . This process results in a polymer with a consistent molecular weight and a permanent positive charge, making it soluble in water and stable . For researchers, this compound is a valuable tool due to its dual functional properties as a film-forming agent and an antistatic agent . Its mechanism of action is defined by its cationic nature, which allows it to form ionic bonds with negatively charged surfaces . This enables the formation of thin, continuous, and flexible films that can lock in moisture, boost shine, and provide a protective coating . Simultaneously, its positive charge neutralizes static electricity, leading to reduced flyaway and improved smoothness on substrates . These characteristics make it a compound of interest for various research applications, including the study of advanced material coatings, the development of antistatic formulations, and as a carrier or thickener for active substances . Furthermore, its emulsifying and dispersing abilities can be utilized in the preparation and stabilization of complex mixtures for scientific investigation . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, nor for the manufacture of cosmetics, pharmaceuticals, or any other products for human use or consumption .

Properties

CAS No.

136505-02-7

Molecular Formula

C11H12BrNO2

Synonyms

POLYQUATERNIUM-31

Origin of Product

United States

Synthetic Methodologies and Polymerization Chemistry of Polyquaternium 31

Monomer Precursors and Their Chemical Reactivity

The foundation of Polyquaternium-31 lies in its constituent monomers, each selected for the specific properties it imparts to the final polymer. The precursor is a terpolymer, meaning it is constructed from three distinct monomer units.

While the formal chemical name specifies an "acrylamidine" monomer, the practical synthesis often utilizes a closely related and more readily available precursor, N-[3-(dimethylamino)propyl]acrylamide (DMAPAA). This monomer is crucial as it contains the tertiary amine group that will later be quaternized to create the cationic sites on the polymer chain.

The synthesis of DMAPAA can be achieved through the Schotten-Baumann reaction. This involves reacting N,N-dimethylpropyl diamine with methacryloyl chloride in a suitable solvent like chloroform at low temperatures. The tertiary amine group in DMAPAA is a key functional site. It is nucleophilic and readily reacts with alkylating agents. In the context of polymerization, the vinyl group of the acrylamide (B121943) is susceptible to free-radical attack, allowing it to be incorporated into a growing polymer chain.

Table 1: Properties of N-[3-(dimethylamino)propyl]acrylamide (DMAPAA)

Property Value
Chemical Formula C₉H₁₈N₂O
Molar Mass 170.25 g/mol
Appearance Liquid

| Key Functional Groups | Vinyl, Amide, Tertiary Amine |

Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) serves as the quaternizing agent in the final step of this compound synthesis. It is a powerful and efficient ethylating agent, meaning it readily donates an ethyl group to nucleophilic atoms, such as the nitrogen on the DMAPAA monomer units within the polymer backbone. This reaction is what converts the tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. The reactivity of diethyl sulfate stems from the sulfate group being an excellent leaving group, facilitating the Sɴ2 nucleophilic attack by the tertiary amine.

Table 2: Properties of Diethylsulfate

Property Value
Chemical Formula C₄H₁₀O₄S
Molar Mass 154.18 g/mol
Appearance Colorless, oily liquid

| Function | Ethylating (Quaternizing) Agent |

Polymerization Mechanisms and Reaction Pathways

The synthesis of this compound involves two primary stages: the initial copolymerization to form a precursor polymer, and the subsequent quaternization to introduce the cationic charges.

The pivotal step in forming this compound is the quaternization reaction. After the terpolymer of acrylonitrile (B1666552), acrylic acid, and N-[3-(dimethylamino)propyl]acrylamide is formed, it is treated with diethyl sulfate.

The reaction mechanism is a classic nucleophilic substitution (Sɴ2). The lone pair of electrons on the nitrogen atom of the dimethylaminopropyl group attacks one of the ethyl groups of diethyl sulfate. This forms a new carbon-nitrogen bond, and the sulfate group departs as a leaving group. The result is a quaternary ammonium cation, with a permanent positive charge, and a diethyl sulfate anion as the counter-ion. This post-polymerization modification is advantageous as it allows for the creation of a stable polymer backbone first, followed by the introduction of charges, which can sometimes interfere with the polymerization process itself. The reaction is typically carried out in a suitable solvent under controlled temperature to ensure complete quaternization without degradation of the polymer backbone.

The architecture of this compound is described as a block copolymer. This structure is achieved during the initial free-radical polymerization of the three monomer precursors. Free-radical polymerization involves an initiator that creates a radical, which then propagates by adding monomer units to form the polymer chain.

In the synthesis of the this compound precursor, acrylonitrile, acrylic acid, and DMAPAA are copolymerized. The arrangement of these monomers along the chain determines the final structure. While a perfectly alternating or purely random copolymer is possible, the term "block" suggests that there are distinct segments dominated by one type of monomer, particularly polyacrylonitrile (B21495). The reactivity ratios of the monomers—which describe the tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer or a comonomer—play a critical role here. The copolymerization of acrylonitrile and acrylic acid has been studied, and the conditions of the reaction (such as solvent and temperature) can influence the final polymer microstructure. By controlling the feed ratios of the monomers and the reaction conditions, it is possible to create a polymer chain with segments that are predominantly polyacrylonitrile, interspersed with the acrylic acid and DMAPAA units that will later be quaternized.

Considerations for Controlled Polymerization Techniques

The synthesis of this compound, a complex copolymer, can theoretically be achieved with enhanced precision over its molecular architecture through the application of controlled polymerization techniques. These methods, often termed living radical polymerization, allow for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. Key techniques applicable to the monomers involved in this compound synthesis—such as N,N-dimethylaminopropyl (meth)acrylamides, acrylic acid, and acrylonitriles—include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization is highly versatile and compatible with a wide array of functional monomers, including those with acidic and amine functionalities, making it a strong candidate for synthesizing the backbone of this compound. This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing chains to grow at a uniform rate. For instance, N-[3-(Dimethylamino)propyl]methacrylamide, a monomer structurally related to the components of this compound, has been successfully polymerized in aqueous conditions using 4-cyanopentanoic acid dithiobenzoate as a CTA and 4,4'-azobis(4-cyanovaleric acid) as an initiator, yielding well-defined polymers. Similarly, the RAFT synthesis of acrylonitrile and acrylic acid copolymers has been demonstrated, allowing for control over the distribution of monomer units within the polymer chain.

ATRP is another powerful technique, typically employing a transition metal complex (often copper or ruthenium-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. However, studies on the ATRP of N,N-dimethylacrylamide have indicated challenges in achieving a controlled process. It is believed that the copper catalyst complexes with the amide group of the polymer chain ends, which retards the deactivation step and leads to a high concentration of radicals, resulting in termination reactions and broad molecular weight distributions. In contrast, ruthenium-based initiating systems, such as RuCl2(PPh3)3 in conjunction with an alkyl halide initiator, have shown success in the living radical polymerization of N,N-Dimethylacrylamide (DMAA), yielding polymers with controlled molecular weights.

The selection of a controlled polymerization technique for this compound would depend on the desired final polymer architecture and the need to manage the different reactivities of the constituent monomers.

Influence of Reaction Conditions on Polymer Architecture

The final structure and properties of this compound are critically dependent on the conditions employed during polymerization. Variables such as the solvent system, temperature, pressure, and the choice of catalyst or initiator directly influence the polymer's molecular weight, composition, and chain structure.

The choice of solvent is a crucial factor in the copolymerization processes used to create polymers like this compound, as it can significantly affect reaction kinetics and the final copolymer composition. The solvent's influence stems from its polarity and its specific interactions with the monomers and the growing polymer chains.

In the radical copolymerization of acrylonitrile (AN) and methyl acrylate (MA), a system with monomers similar to those in this compound, solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been studied. Research indicates that while solvent polarity has a minimal direct effect on the copolymerization, specific solvent-monomer interactions play a dominant role. For example, theoretical and experimental results suggest that in DMSO, acrylonitrile and methyl acrylate tend to form local aggregates. In contrast, they are more homogeneously dissolved in DMAc and DMF. These interactions can lead to variations in local monomer concentrations at the site of the growing polymer chain, an effect known as the "bootstrap" effect, which alters the incorporation of monomers into the final polymer and thus its chemical structure.

Furthermore, the solubility of the resulting polymer in the reaction medium is critical. For instance, in the copolymerization of acrylonitrile and 1-chloro-3-piperidino-2-propylacrylate, the process is heterogeneous in water but homogeneous in DMF, leading to significantly different reaction rates. The solvent can also influence the conformation of the polymer chains, which in turn affects the final properties of the material.

Table 1: Effect of Solvent on Acrylonitrile (AN) and Methyl Acrylate (MA) Copolymerization

SolventPolarityMonomer DistributionKey Observation
Dimethyl sulfoxide (DMSO)HighTends to form local aggregatesSolvent-monomer interactions dominate over polarity, affecting copolymer composition.
Dimethylformamide (DMF)MediumHomogeneous dissolutionLess aggregation compared to DMSO, leading to different reaction kinetics.
Dimethylacetamide (DMAc)LowHomogeneous dissolutionPromotes a more uniform distribution of monomers in the reaction medium.

Temperature is a primary tool for controlling molecular weight in free-radical polymerization. Generally, increasing the reaction temperature leads to a higher rate of initiator decomposition, which increases the concentration of primary radicals. This results in the initiation of more polymer chains that grow for a shorter period before terminating, thereby decreasing the average molecular weight. Conversely, lower temperatures reduce the initiation rate, leading to fewer, longer polymer chains and thus higher molecular weight.

In the context of acrylic acid polymerization under high-temperature and high-pressure conditions (mimicking deep-sea hydrothermal vents), it has been shown that reaction temperature significantly affects molecular weight. For example, poly(acrylic acid) obtained at 100°C had a number average molecular weight (Mn) of 1.2 × 10^5, whereas polymers synthesized above 200°C had significantly smaller molecular weights. This demonstrates the strong inverse relationship between temperature and molecular weight.

Pressure is less commonly used to control molecular weight in standard solution or bulk polymerizations but can have a significant effect. High-pressure conditions, such as the 25 MPa used in the aforementioned acrylic acid study, can influence reaction rates and water density, which in turn affects reaction time in a flow system. In some systems, increasing pressure can lead to an increase in the rate of polymerization and potentially higher molecular weights. However, for most industrial syntheses of acrylate-based polymers, temperature and the concentration of initiators or chain transfer agents are the more practical and effective means of molecular weight control.

The synthesis of the this compound backbone relies on radical polymerization, which is initiated by the decomposition of an initiator molecule to form free radicals. The choice of initiator is critical as it affects the polymerization rate and the final polymer properties.

Commonly used radical initiators for the polymerization of acrylic monomers include azo compounds, such as azobisisobutyronitrile (AIBN), and persulfates, like ammonium persulfate or potassium persulfate, particularly for aqueous systems. The selection often depends on the solvent and reaction temperature, as initiators have characteristic decomposition rates at different temperatures.

Redox initiation systems are also frequently employed, especially for emulsion or aqueous polymerizations at lower temperatures. A typical redox system might consist of an oxidizing agent like ammonium persulfate and a reducing agent such as sodium bisulfite, often with a small amount of a metal salt like ferrous sulfate to catalyze the radical generation.

For controlled radical polymerization, the initiator system is more complex. In ATRP, the system consists of an alkyl halide initiator and a transition metal complex (e.g., copper or ruthenium-based) that acts as a catalyst. For example, RuCl2(PPh3)3 has been used to initiate the controlled polymerization of N,N-Dimethylacrylamide. In RAFT polymerization, a conventional radical initiator (like AIBN) is used in combination with a chain transfer agent (the RAFT agent), which mediates the reaction. Anionic polymerization is another possibility for monomers like acrylonitrile, using initiators such as products from the interaction of ethylene oxide and bicyclic tertiary amines. The quaternization step to form the final this compound involves the reaction of the tertiary amine groups on the polymer backbone with a quaternizing agent like diethyl sulfate.

Purification and Isolation of this compound

After polymerization, the crude polymer product contains the desired this compound along with various impurities. These can include unreacted monomers, initiator fragments, catalysts, oligomers, and solvent. Effective purification is essential to obtain a polymer with the required properties and purity for its intended application.

Several techniques are available for the purification of polymers like this compound, with the choice depending on the polymer's solubility, molecular weight, and the nature of the impurities.

Precipitation: This is a common and effective method for removing unreacted monomers and low-molecular-weight oligomers. The process involves dissolving the crude polymer in a suitable solvent and then adding this solution to a non-solvent (also called an anti-solvent). The polymer, being insoluble in the non-solvent, precipitates out while the impurities remain dissolved. The precipitate can then be collected by filtration and dried. For acrylate polymers, precipitation in methanol is a common approach. The process can be repeated multiple times to enhance purity.

Dialysis: Dialysis is a membrane-based technique that is particularly useful for purifying water-soluble polymers and for cases where a suitable precipitation solvent system is difficult to find. The polymer solution is placed inside a semipermeable membrane tube, which is then immersed in a large volume of a solvent (the dialysate). The membrane has a specific molecular weight cut-off (MWCO) that allows small molecules like residual monomers, salts, and initiator fragments to diffuse across the membrane into the surrounding solvent, while retaining the larger polymer molecules. The efficiency of dialysis is improved by periodically replacing the external solvent.

Ultrafiltration: Similar to dialysis, ultrafiltration is a membrane-based separation process but is generally faster. It uses pressure to force the solvent and small impurity molecules through a semipermeable membrane, while the larger polymer molecules are retained. This technique can be integrated into a continuous flow process, allowing for the direct coupling of polymerization and purification.

Other methods include treatment with absorbent resins, which can selectively remove specific monomers, or vacuum stripping, where volatile residual monomers are removed by applying heat and vacuum. For acrylonitrile-based polymers, treatments at temperatures above the polymer's glass transition temperature under vacuum have been shown to effectively reduce residual monomer levels.

Table 2: Comparison of Purification Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Precipitation Differential solubility; polymer is precipitated from solution by adding a non-solvent.Fast, effective for removing monomers and oligomers, scalable.Requires large volumes of non-solvent, potential for polymer loss.
Dialysis Size exclusion using a semipermeable membrane to separate polymer from small impurities.Gentle, effective for water-soluble polymers, removes a wide range of small molecules.Can be slow, requires large volumes of dialysate, may not remove oligomers effectively.
Ultrafiltration Pressure-driven membrane separation based on molecular size.Faster than dialysis, can be automated and used in continuous flow systems.Requires specialized equipment, potential for membrane fouling.

Techniques for Polymer Precipitation and Drying

Following the polymerization process that yields this compound, the polymer must be isolated from the reaction medium and dried to obtain a stable, usable product. The techniques employed for precipitation and drying are critical for ensuring the purity, activity, and physical properties of the final polymer. Given that this compound is a quaternized polyacrylonitrile, its hydrophilic and cationic nature dictates the selection of appropriate methodologies.

Polymer Precipitation

Precipitation is the process of converting the soluble polymer into an insoluble form to separate it from the reaction solvent, unreacted monomers, initiator residues, and other impurities. The choice of precipitation method is largely dependent on the solvent system used for polymerization and the solubility characteristics of the quaternized polyacrylonitrile.

Non-Solvent Precipitation: A widely used technique for polymer isolation is non-solvent precipitation, also known as "re-precipitation." This method involves adding a liquid in which the polymer is insoluble (a non-solvent) to the polymer solution. The introduction of the non-solvent reduces the solvating power of the medium, causing the polymer to precipitate out. For a water-soluble cationic polymer like this compound, suitable non-solvents are typically polar organic solvents such as acetone (B3395972) or methanol. The efficiency of precipitation is influenced by several factors, including the choice of non-solvent, the ratio of the polymer solution to the non-solvent, the rate of addition, and the temperature.

Salting Out: An alternative precipitation method for water-soluble polyelectrolytes like this compound is "salting out." This technique involves the addition of a high concentration of an inorganic salt to the aqueous polymer solution. The salt ions compete with the polymer for water molecules, leading to the dehydration of the polymer chains and a decrease in their solubility, which ultimately results in precipitation. The effectiveness of different salts in precipitating polymers often follows the Hofmeister series.

The selection of the precipitation technique and the specific parameters can be optimized to control the physical form of the precipitated polymer, such as its particle size and morphology.

Precipitation TechniqueDescriptionTypical ReagentsKey Parameters
Non-Solvent PrecipitationAddition of a liquid in which the polymer is insoluble to the polymer solution.Acetone, Methanol, EthanolSolvent-to-non-solvent ratio, rate of addition, temperature, agitation speed.
Salting OutAddition of a high concentration of an inorganic salt to an aqueous polymer solution.Sodium chloride, Sodium sulfate, Ammonium sulfateSalt concentration, type of salt, temperature.

Polymer Drying

Once the this compound has been precipitated and separated from the liquid phase, typically through filtration or centrifugation, the resulting polymer wet cake must be dried to remove residual solvent and moisture. The drying method is chosen to avoid thermal degradation of the polymer and to obtain a final product with the desired physical characteristics, such as a free-flowing powder.

Vacuum Oven Drying: This is a common and effective method for drying temperature-sensitive polymers. researchgate.net By reducing the pressure, the boiling point of the residual solvent and water is lowered, allowing for their removal at a moderate temperature. This minimizes the risk of degrading the quaternary ammonium groups in the this compound structure. The temperature, vacuum level, and drying time are critical parameters that need to be carefully controlled.

Freeze-Drying (Lyophilization): For highly hydrophilic and thermally sensitive polymers, freeze-drying is a preferred method. researchgate.net This process involves freezing the polymer solution or wet cake and then sublimating the frozen solvent under a high vacuum. This technique is particularly advantageous as it minimizes thermal stress on the polymer and typically yields a highly porous and readily soluble powder. While effective, freeze-drying is generally more time-consuming and energy-intensive compared to vacuum oven drying.

Fluidized Bed Drying: In a fluidized bed dryer, the polymer particles are suspended in a stream of hot air or an inert gas. This method provides excellent heat and mass transfer, leading to rapid and uniform drying. It is particularly suitable for granular materials and can be operated as a continuous process in large-scale production.

The choice of drying technique is a balance between the thermal stability of this compound, the desired physical form of the final product, and economic considerations for industrial-scale manufacturing.

Drying TechniquePrinciple of OperationTypical Operating ConditionsAdvantagesConsiderations
Vacuum Oven DryingReduces the boiling point of solvents by lowering the pressure.40-80°C, under vacuumMinimizes thermal degradation, suitable for heat-sensitive polymers. researchgate.netCan be a batch process, longer drying times than some methods.
Freeze-Drying (Lyophilization)Sublimation of frozen solvent under high vacuum.Low temperature, high vacuumIdeal for very heat-sensitive materials, produces a porous, easily soluble product. researchgate.netTime-consuming and energy-intensive.
Fluidized Bed DryingSuspension of polymer particles in a stream of hot gas.Controlled air temperature and flow rateRapid and uniform drying, suitable for continuous processing.Requires careful control of fluidization to prevent particle attrition.

Advanced Structural Elucidation and Analytical Characterization of Polyquaternium 31

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the molecular architecture of Polyquaternium-31, from the arrangement of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers. By analyzing the magnetic properties of atomic nuclei, NMR can provide information on the connectivity of atoms and the polymer's microstructure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a polyacrylonitrile-based copolymer like this compound, specific proton signals would be expected. The methine (CH) and methylene (CH₂) protons of the polyacrylonitrile (B21495) backbone typically appear in the regions of 1.9-2.2 ppm and 3.0-3.3 ppm, respectively. researchgate.netatlantis-press.com The signals from the N,N-dimethylaminopropyl-N-acrylamidine side chains would be found further downfield. Protons associated with the quaternized ammonium (B1175870) group and the ethyl groups from diethyl sulfate (B86663) would exhibit characteristic chemical shifts, providing confirmation of the quaternization process. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, detailing the carbon skeleton of the polymer. For the polyacrylonitrile backbone, characteristic signals include the methylene carbons (CH₂) around 34-38 ppm, the methine carbons (CH) near 27-29 ppm, and the nitrile carbons (C≡N) at approximately 120 ppm. acs.orgresearchgate.net The carbons of the quaternized N,N-dimethylaminopropyl-N-acrylamidine side chain would produce a distinct set of signals, allowing for unambiguous confirmation of the copolymer's composition. researchgate.net For instance, the methyl carbons attached to the quaternary nitrogen would be expected in the 50-60 ppm region.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (ppm)Monomer Unit
Nitrile (C≡N)~120Acrylonitrile (B1666552)
Backbone Methine (CH)~27-29Acrylonitrile
Backbone Methylene (CH₂)~34-38Acrylonitrile
Quaternary Ammonium Methyls (N⁺-CH₃)~50-60Quaternized Acrylamidine (B99084) Side Chain
Propyl Chain Carbons (CH₂)~20-60Quaternized Acrylamidine Side Chain
Carbonyl/Amidine Carbons (C=N)~160-170Quaternized Acrylamidine Side Chain

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2243 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration from the polyacrylonitrile backbone. researchgate.netresearchgate.net Other significant peaks would include those for C-H stretching in the backbone and side chains (around 2940 cm⁻¹), and CH₂ bending vibrations (around 1454 cm⁻¹). atlantis-press.com The presence of the quaternized side chain would be confirmed by vibrations associated with C-N bonds and the charged ammonium group. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitrile group also shows a strong band in the Raman spectrum, this technique is particularly useful for analyzing the polymer backbone and can be used to study polymer deposition on surfaces. researchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Nitrile (C≡N)~2243Strong, sharp stretch
Alkane (C-H)~2940Stretch from backbone & side chains
Methylene (CH₂)~1454Bending (scissoring)
Quaternary Ammonium (C-N⁺)~900-1200Stretch and bend vibrations

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For large polymers, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are required to prevent fragmentation during analysis. iyte.edu.tryoutube.com

MS analysis of a polydisperse sample like this compound would produce a spectrum showing a distribution of polymer chains, each differing by the mass of a monomer unit. This allows for the determination of the repeating unit's mass and the identification of end-groups. lcms.cz Tandem MS (MS/MS) can be used to fragment specific polymer ions, providing detailed structural information about the backbone connectivity and the structure of the side chains. lcms.cznih.gov However, the analysis of polycationic polymers can be complex, as the polymer's total intensity is spread over numerous signals from different chain lengths and charge states. acs.org

Chromatographic and Electrophoretic Methods for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers. malvernpanalytical.comwikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution. cmu.edu Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) for this compound. wikipedia.orgmalvernpanalytical.com The polydispersity index is a measure of the breadth of the molecular weight distribution. This information is critical as the polymer's properties are highly dependent on its molecular weight and distribution. malvernpanalytical.com

Interactive Data Table: Polymer Molecular Weight Parameters from GPC

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of the polymer divided by the total number of polymer molecules.
Weight-Average Molecular WeightMwAn average that accounts for the contribution of larger polymer chains.
Polydispersity IndexĐA measure of the non-uniformity of molecular weights in a polymer (Mw/Mn).

Electrophoretic techniques separate molecules based on their migration in an electric field. For a cationic polymer like this compound, methods such as capillary electrophoresis (CE) could be employed to assess its charge density and purity. researchgate.net In CE, charged molecules migrate through a capillary filled with an electrolyte at different velocities depending on their charge, size, and shape. This allows for the separation of the polymer from non-ionic or anionic impurities. Cationic polyacrylamide gel electrophoresis (PAGE) is another technique that can be used to separate positively charged macromolecules, offering insights into the polymer's charge heterogeneity. nih.gov Spectroscopic titrations can also be utilized to determine the charge density of polyquaternium polymers. researchgate.net

Surface and Interfacial Characterization Techniques

The performance of this compound is intrinsically linked to its behavior at interfaces, particularly its ability to form films and adsorb onto surfaces. A suite of surface-sensitive techniques is employed to characterize these properties at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. pressbooks.pub It has become an indispensable tool for characterizing the morphology of polymer films, offering nanometer-scale resolution without the need for a vacuum environment or conductive coatings. bruker.commccrone.com

In the context of this compound, AFM can be used to visualize the structure of films cast from solution. agilent.com This allows for the assessment of film uniformity, the presence of aggregates or domains, and surface roughness. researchgate.net Tapping mode AFM is particularly well-suited for soft polymer samples as it minimizes lateral forces that could damage the surface. mccrone.com

Key research findings from AFM studies on polymer films include:

Visualization of the nanostructure of block copolymer films, revealing the arrangement of different polymer blocks. agilent.com

Monitoring the swelling dynamics of polymer films in different solvent environments. agilent.com

Quantitative analysis of surface roughness, which can be correlated with properties like gloss and friction. nih.gov

Table 2: Representative AFM Data for Polymer Film Characterization

Parameter Description Illustrative Value
Root Mean Square (RMS) Roughness A measure of the surface roughness. 5 - 50 nm
Domain Size The average size of distinct morphological features. 20 - 200 nm
Film Thickness The height of the polymer film. 10 nm - 1 µm

Scanning Electron Microscopy (SEM) is another powerful technique for examining the surface topography of materials with high resolution. pressbooks.pub SEM utilizes a focused beam of electrons to scan the sample surface, and the resulting signals provide information about the surface's morphology, composition, and other properties. fraunhofer.dehoustonem.com

For polymer analysis, SEM is valuable for studying the microstructure of coatings and identifying surface defects. pressbooks.pubrockymountainlabs.com Sample preparation for polymers often involves coating with a thin conductive layer, such as gold or carbon, to prevent charging effects. pressbooks.pub When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, which is useful for identifying the distribution of different components in a polymer blend or composite. houstonem.comrockymountainlabs.com

Applications of SEM in the analysis of polymer coatings include:

Evaluation of coating uniformity and thickness. pressbooks.pub

Identification of cracks, voids, and other defects. pressbooks.pubresearchgate.net

Analysis of the interface between the polymer coating and the substrate. rockymountainlabs.com

Electrokinetic analysis provides crucial information about the electrical properties of surfaces and interfaces. nih.gov For a cationic polymer like this compound, understanding its surface charge and adsorption behavior is essential for predicting its interaction with other materials. ebatco.com

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of colloidal dispersions. nih.gov A high absolute zeta potential value generally indicates good stability due to strong electrostatic repulsion between particles. nih.gov The zeta potential of surfaces can be determined using techniques like streaming potential measurements. nih.govebatco.com

Streaming potential measurements involve forcing an electrolyte solution to flow through a capillary or across a planar surface and measuring the resulting electrical potential difference. nih.govanton-paar.com This potential is directly related to the zeta potential of the surface. ebatco.comanton-paar.com This technique is particularly useful for characterizing the surface charge of polymer films and fibers and for studying the adsorption of polymers and surfactants onto these surfaces. youtube.com

Key insights from electrokinetic analysis of cationic polymers include:

Determination of the isoelectric point (IEP), the pH at which the zeta potential is zero. researchgate.net

Monitoring changes in surface charge upon adsorption of other molecules, such as surfactants. chemrxiv.org

Assessing the stability of polymer dispersions under different conditions of pH and ionic strength. nih.gov

Table 3: Typical Zeta Potential Values and Their Interpretation

Zeta Potential (mV) Stability Behavior
0 to ±5 Rapid coagulation or flocculation
±10 to ±30 Incipient instability
±30 to ±40 Moderate stability
±40 to ±60 Good stability
> ±60 Excellent stability

Quantitative Analytical Methods for this compound

Accurate quantification of this compound and its key properties, such as charge density, is critical for formulation development and quality control.

Potentiometric titration is a widely used method for determining the charge density of polyelectrolytes. nih.govresearchgate.net For cationic polymers like this compound, this often involves titration with a standard anionic polyelectrolyte of known charge density, such as potassium polyvinyl sulfate (KPVS). The endpoint of the titration, which corresponds to the point of charge neutralization, can be detected using a polyion-sensitive electrode or a colorimetric indicator. ncsu.edu

Factors that can influence the accuracy of potentiometric titrations of polyelectrolytes include:

Ionic Strength: High salt concentrations can screen the electrostatic interactions between the polyelectrolytes, affecting the sharpness of the endpoint.

pH: The charge density of some cationic polymers can be pH-dependent. nih.gov

Molecular Weight: The molecular weight of the polymer can influence the stoichiometry of the polyelectrolyte complex formation. ncsu.edu

Spectrophotometric Assays

Spectrophotometric assays represent a viable and accessible method for the quantification of polyquaternium compounds, including this compound, particularly in quality control settings. These methods are typically based on the interaction of the cationic polymer with an anionic dye, leading to a measurable change in the dye's spectrophotometric properties.

One of the primary techniques involves the formation of a water-soluble ion-pair complex between the polyquaternium and an anionic dye. This interaction often results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the dye. The magnitude of this absorbance at the new wavelength is proportional to the concentration of the polyquaternium. A well-documented example of this approach is the determination of Polyquaternium-1 using Trypan Blue. scribd.comresearchgate.netrsc.orgsemanticscholar.org In this method, the formation of the complex between the cationic quaternary ammonium groups of the polymer and the anionic sulfonate groups of the dye causes a distinct color change, which can be quantified using a spectrophotometer. researchgate.net The difference in absorbance is measured at a wavelength where the complex shows maximum absorbance, and the uncomplexed dye has minimal absorbance. researchgate.netrsc.orgsemanticscholar.org While this specific method is detailed for Polyquaternium-1, the underlying principle is applicable to other polyquaterniums like this compound, provided a suitable anionic dye is selected.

Another relevant spectrophotometric technique is metachromatic polyelectrolyte titration. researchgate.net This method can be used to determine the concentration of polyquaterniums with relatively low charge densities. researchgate.net The assay involves titrating the cationic polymer with a standard anionic polymer, such as potassium polyvinyl sulfate (PVSK), in the presence of a metachromatic indicator like o-toluidine blue. researchgate.net The endpoint of the titration, which can be detected visually or more precisely with a spectrophotometer, corresponds to the stoichiometric neutralization of the cationic charges on the polyquaternium by the anionic titrant. researchgate.net Spectrophotometric detection of the endpoint enhances the sensitivity of the method, allowing for determination at lower concentrations. researchgate.net

The selection of the appropriate dye and reaction conditions, such as pH and ionic strength, is critical for the development of a robust and sensitive spectrophotometric assay for this compound.

Table 1: Overview of Analogous Spectrophotometric Methods for Polyquaternium Analysis

MethodPrincipleReagents ExampleDetection Wavelength (Example)Key Advantages
Dye-Binding Assay Formation of an ion-pair complex between the cationic polymer and an anionic dye, causing a bathochromic shift in the dye's absorption spectrum. researchgate.netrsc.orgsemanticscholar.orgPolyquaternium-1, Trypan Blue, pH buffer. researchgate.net680 nm (for PQ-1/Trypan Blue complex). researchgate.netrsc.orgsemanticscholar.orgSimplicity, speed, and suitability for routine analysis.
Metachromatic Polyelectrolyte Titration Titration of the cationic polymer with a standard anionic polymer in the presence of a metachromatic indicator. The endpoint is detected by a color change. researchgate.neto-Toluidine blue, Potassium polyvinyl sulfate (PVSK). researchgate.net634 nm and 510 nm. researchgate.netHigh precision and applicability to polymers with low charge density. researchgate.net

Challenges in Quantification in Complex Matrices

The quantification of this compound in complex matrices, such as cosmetic formulations or environmental samples, presents several analytical challenges. These challenges stem from the polymeric nature of the compound, the complexity of the sample matrix, and the potential for numerous interactions.

Matrix Interference: Cosmetic products are complex mixtures of various ingredients, including surfactants, oils, silicones, and other polymers. nih.govresearchgate.net Anionic surfactants, which are common in shampoos and conditioners, can directly interact with the cationic this compound, potentially interfering with dye-binding assays. researchgate.net Other components can cause turbidity or emulsions, which can scatter light and interfere with spectrophotometric measurements. In environmental analysis, the presence of naturally occurring anionic substances like humic acids can bind to the polyquaternium, leading to inaccurate quantification. umweltbundesamt.de

Polymeric Nature and Lack of Standards: this compound, like other polymers, is not a single chemical entity but rather a mixture of molecules with a distribution of molecular weights. This polydispersity can affect its interaction with analytical reagents. A significant challenge in the analysis of many polyquaterniums is the unavailability of analytical grade standards. researchgate.net Commercial grades of these polymers are often supplied as solutions with varying percentages of active ingredients, which complicates the preparation of accurate calibration standards. cir-safety.orgcir-safety.org

Analyte Adsorption and Recovery: The cationic and surface-active nature of this compound leads to a high tendency for adsorption onto surfaces, such as glassware, filtration membranes, and chromatographic columns. researchgate.net In environmental samples, it readily adsorbs to negatively charged components like sewage sludge and sediments, making its extraction and recovery for analysis difficult. umweltbundesamt.de This can lead to an underestimation of its concentration in the aqueous phase.

Method Specificity: While spectrophotometric methods are useful, they may lack specificity. Other cationic species in the sample could potentially interact with the anionic dye, leading to overestimation of the this compound concentration. Therefore, careful validation and assessment of potential interferences are crucial when applying these methods to complex matrices. The development of more specific methods, potentially involving a separation step like size-exclusion chromatography prior to detection, is an area of ongoing research to overcome these challenges. umweltbundesamt.de

Table 2: Summary of Quantification Challenges for this compound in Complex Matrices

ChallengeDescriptionImpact on AnalysisPotential Mitigation Strategies
Matrix Interference Components of the sample (e.g., anionic surfactants, humic acids) interact with this compound or interfere with the analytical signal. researchgate.netumweltbundesamt.deInaccurate (high or low) quantification.Sample pretreatment (e.g., extraction, dilution), use of matrix-matched standards, development of more selective methods.
Polymer Polydispersity Variation in molecular weight within a sample can influence analytical response.Inconsistent calibration and quantification.Characterization of the molecular weight distribution, use of well-characterized reference materials.
Lack of Analytical Standards Difficulty in obtaining pure, well-characterized this compound for calibration. researchgate.netInaccurate calibration curves and quantification.Use of commercially available materials with specified activity, cross-validation with other analytical techniques.
Analyte Adsorption The cationic polymer adsorbs to surfaces, leading to loss of analyte during sample preparation and analysis. umweltbundesamt.deresearchgate.netUnderestimation of the true concentration.Use of appropriate sample containers and handling procedures, optimization of extraction and recovery steps.
Low Specificity of Assays Some analytical methods may not be able to distinguish this compound from other cationic substances.Overestimation of the concentration.Method validation for specificity, use of confirmatory analytical techniques.

Mechanistic Principles of Interaction of Polyquaternium 31

Electrostatic Interactions with Anionic Substrates

Polyquaternium-31, being a cationic polymer, strongly interacts with anionic substrates through electrostatic attraction atamanchemicals.comatamankimya.comtaylorandfrancis.comgoogleapis.com. This interaction is a key mechanism for its function in applications such as hair conditioning, where it binds to the negatively charged surface of hair fibers atamanchemicals.comatamankimya.comnih.gov. The strength of this coulombic interaction is a primary driver for the polymer's deposition and substantivity on these surfaces atamanchemicals.com.

Adsorption Kinetics and Equilibrium on Charged Surfaces

The adsorption of cationic polymers like this compound onto charged surfaces is a process influenced by kinetics and equilibrium atamankimya.comgoogleapis.commdpi.commdpi.comresearchgate.net. The adsorption kinetics often involve multiple steps, including initial rapid adsorption driven by long-range electrostatic interactions, followed by slower rearrangements and further adsorption onto available sites researchgate.netresearchgate.net. The adsorption equilibrium is reached when the rate of polymer adsorption equals the rate of desorption mdpi.com. Factors such as polymer concentration, surface charge density, ionic strength, and the presence of other competing species in the solution can significantly impact both the rate and the extent of adsorption mdpi.comresearchgate.netmdpi.com. Studies on the adsorption of polyelectrolyte-surfactant complexes on negatively charged surfaces, mimicking hair fibers, have shown that the adsorption process is complex and depends on factors like surfactant concentration and mixing procedures mdpi.commdpi.com.

Influence of Charge Density and Molecular Weight on Binding Affinity

The charge density and molecular weight of a cationic polymer are critical parameters that influence its binding affinity to anionic substrates atamankimya.commdpi.commdpi.comresearchgate.net. Higher charge density generally leads to stronger electrostatic attraction and thus increased binding affinity to negatively charged surfaces acs.org. This enhanced interaction promotes better deposition and retention of the polymer atamankimya.comresearchgate.net. Molecular weight also plays a significant role; larger polymers can exhibit higher binding affinity due to the possibility of multiple attachment points along the chain, leading to a more substantive adsorption layer tandfonline.com. However, the interplay between charge density and molecular weight is complex, and their optimal balance is crucial for achieving desired performance, such as conditioning benefits atamanchemicals.comtandfonline.com. Research suggests that for efficient delivery or binding, there might be an optimal range for charge density and molecular weight, as very high charge density could potentially lead to lower efficiency in certain applications tandfonline.com.

Competitive Adsorption Phenomena in Multicomponent Systems

In multicomponent systems, such as cosmetic formulations or environmental matrices, this compound may encounter various other charged species, including anionic surfactants and other polymers mdpi.commdpi.comcosmeticsandtoiletries.com. This can lead to competitive adsorption phenomena, where different species compete for binding sites on the anionic substrate mdpi.commdpi.comresearchgate.net. Anionic surfactants, in particular, can interact strongly with cationic polymers, forming polyelectrolyte-surfactant complexes atamankimya.commdpi.commdpi.com. The formation and adsorption of these complexes can significantly alter the adsorption behavior of the polyquaternium compared to its behavior in isolation mdpi.commdpi.com. The composition of the system, including the concentrations and relative affinities of the competing species, dictates the extent of competitive adsorption and the final composition of the adsorbed layer mdpi.commdpi.com. Studies have shown that the presence of anionic surfactants can either enhance or reduce the adsorption of cationic polymers depending on the concentration ratios and the resulting complex formation mdpi.comcosmeticsandtoiletries.com.

Film Formation Dynamics and Interfacial Behavior

This compound is known for its film-forming properties incibeauty.comatamanchemicals.comtaylorandfrancis.comresearchgate.netresearchgate.netgriffith.edu.au. The ability to form a continuous polymeric film on a surface is a key aspect of its function in many applications, providing benefits such as smoothness, protection, and improved feel atamanchemicals.comcosmileeurope.euatamanchemicals.com. The dynamics of this film formation and the polymer's behavior at interfaces are closely linked to its adsorption characteristics and interactions with the surrounding medium.

Formation of Continuous Polymeric Films

The formation of continuous polymeric films by this compound occurs upon its adsorption onto a surface and subsequent spreading and/or multilayer buildup researchgate.netresearchgate.netgriffith.edu.au. The adsorption process itself can lead to the deposition of a polymeric layer researchgate.net. Depending on the concentration and the properties of the surface and the polymer, this layer can become continuous researchgate.netresearchgate.netgriffith.edu.au. In some cases, the interaction with other components in the formulation, such as surfactants, can influence the structure and continuity of the formed film atamankimya.comgriffith.edu.au. The dynamics of film formation can involve different kinetic regimes, from initial rapid deposition to slower structural rearrangements within the adsorbed layer acs.org. The properties of the resulting film, such as its thickness, uniformity, and mechanical strength, are influenced by the adsorption conditions and the intrinsic properties of the polymer researchgate.netgoogle.com.

Adhesion Mechanisms and Interfacial Bonding

The adhesion of this compound films to surfaces is primarily mediated by the initial electrostatic interactions between the positively charged polymer and the negatively charged substrate atamanchemicals.comatamankimya.comgoogleapis.com. These coulombic forces provide the primary anchoring points for the polymer chains atamanchemicals.comatamankimya.com. Beyond the initial electrostatic attraction, other mechanisms can contribute to the adhesion and interfacial bonding of the film. These may include hydrogen bonding, van der Waals forces, and potentially hydrophobic interactions, depending on the specific chemical structure of the polymer and the nature of the substrate tandfonline.com. The formation of a continuous film implies a degree of cohesion within the polymer layer itself, in addition to the adhesion to the surface google.com. The strength and durability of the interfacial bonding are crucial for the long-term performance of the film, influencing its resistance to rinsing or mechanical stress googleapis.com.

Influence of Environmental Factors (e.g., pH, ionic strength) on Film Properties

Environmental factors such as pH and ionic strength can significantly influence the behavior and properties of polymer films, including those formed by this compound. While direct studies specifically on the influence of pH and ionic strength on this compound films were not extensively found, research on other polyelectrolytes and polymers provides relevant insights.

Generally, the pH of a solution can affect the charge density of polymers with titratable groups. Although this compound contains permanent positive charges (quaternary ammonium (B1175870) groups) that are not directly affected by pH, the ionization state of other components in a formulation or the charge of the substrate can be pH-dependent. This can indirectly influence the interactions of this compound. For instance, the negative charge density of hair, a common substrate for polyquaterniums, is influenced by pH, being higher at alkaline pH blogspot.com.

Ionic strength, typically increased by the presence of salts, can screen electrostatic interactions. Higher ionic strength can reduce the electrostatic attraction between a cationic polymer like this compound and negatively charged surfaces or other anionic species in solution mdpi.comqianhaochem.com. This screening effect can impact the adsorption of the polymer onto surfaces and the formation and properties of films mdpi.comnih.gov. High ionic strength solutions can disrupt hydrogen bonding between polymer molecules, potentially leading to a decrease in film-forming ability qianhaochem.com. Conversely, low ionic strength may promote stronger electrostatic interactions and potentially enhance film formation and properties qianhaochem.com. Studies on other polyelectrolyte multilayer films have shown that swelling responses and pH responsiveness are strongly dependent on the ionic condition nih.gov.

Rheological Modification Mechanisms in Polymeric and Colloidal Systems

This compound can act as a rheology modifier in various systems, influencing their flow behavior and viscosity. This is often achieved through interactions with other components, particularly surfactants and other polymers.

Viscosity Modulation and Shear-Thinning Behavior

Cationic polymers like this compound can modulate the viscosity of aqueous systems. Their interaction with anionic components, such as surfactants, can lead to the formation of structured networks that increase viscosity researchgate.net.

Shear-thinning behavior is a characteristic rheological property where the viscosity of a fluid decreases under increasing shear rate merlinerd.comutc.edu. This is a desirable property in many applications, such as personal care products, as it allows for easy dispensing and spreading while maintaining sufficient viscosity at rest to stabilize the formulation. While specific data on the shear-thinning behavior induced by this compound was not prominently found, cationic polymers, in general, can contribute to shear-thinning by forming associations that break down under shear stress and reform when the stress is removed merlinerd.comutc.eduresearchgate.net. The degree of shear-thinning can be influenced by factors such as polymer concentration and interactions with other ingredients maxapress.com.

Interactions with Surfactants and Other Polymeric Species

This compound, being a cationic polymer, strongly interacts with anionic surfactants through electrostatic attraction atamanchemicals.commdpi.comresearchgate.net. These interactions can lead to the formation of polyelectrolyte-surfactant complexes mdpi.compsu.edu. The nature and extent of these interactions depend on the characteristics of both the polymer (charge density, molecular weight) and the surfactant (hydrophilic head, hydrophobic chain length, concentration), as well as solution properties like pH and ionic strength mdpi.com.

The interaction with surfactants can significantly impact the rheology of the system, often leading to increased viscosity and the formation of viscoelastic structures researchgate.net. At certain concentrations, these interactions can induce phase separation and coacervation atamanchemicals.commdpi.comgre.ac.uk.

This compound can also interact with other polymeric species present in a formulation. These interactions can be electrostatic if the other polymer is anionic, or they can involve other mechanisms like hydrogen bonding or hydrophobic associations depending on the polymer's structure mdpi.commdpi.com. Interactions between different polymers can lead to the formation of polymer-polymer complexes, which can also modify the rheology and stability of the system google.com. For instance, combinations of cationic polymers and neutral polymers can be used to achieve specific rheological profiles mdpi.com.

Coacervation Phenomena and Phase Behavior

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs when oppositely charged polyelectrolytes (or a polyelectrolyte and oppositely charged micelles/surfactants) associate electrostatically, leading to the formation of a polymer-rich coacervate phase and a polymer-poor supernatant phase gre.ac.uknih.gov. This compound's cationic nature allows it to participate in coacervation when mixed with anionic species, such as anionic surfactants atamanchemicals.comgoogle.com.

The phase behavior of polycation-anionic surfactant mixtures is complex and depends on factors like the concentration and nature of the polymer and surfactant, ionic strength, and temperature mdpi.comgre.ac.uk. The formation of a coacervate phase is often desirable in applications like hair conditioning shampoos, as it facilitates the deposition of conditioning agents onto the hair surface upon dilution atamanchemicals.comgoogle.com. The equilibrium between the coacervate phase and the supernatant is a balance of attractive electrostatic interactions, excluded volume repulsions, and osmotic pressure effects nih.gov.

Colloidal Stability and Flocculation Principles

This compound can influence the stability of colloidal dispersions. Cationic polymers are often used as flocculants or coagulants in various applications, including water treatment nih.govatamankimya.com.

Dispersion Stabilization Mechanisms

While cationic polymers are commonly known for their ability to induce flocculation by neutralizing the negative charge on colloidal particles and bridging them together google.comnih.govatamankimya.com, they can also contribute to dispersion stabilization under certain conditions.

At lower concentrations or with specific polymer structures, a cationic polymer can adsorb onto the surface of negatively charged particles without causing bridging or charge neutralization to the point of aggregation. This adsorption can provide steric stabilization if the polymer chains extend sufficiently into the continuous phase, preventing particles from coming into close contact and aggregating mdpi.com. Electrostatic repulsion can also contribute to stabilization if the adsorbed polymer layer modifies the particle surface charge but maintains a net charge that leads to repulsion between particles d-nb.info.

The effectiveness of this compound in stabilizing or destabilizing a dispersion depends on factors such as its molecular weight, charge density, concentration, the nature and surface charge of the colloidal particles, and the ionic strength of the medium mdpi.comnih.govatamankimya.com. Studies on the use of cationic polymers in wastewater treatment highlight their ability to neutralize negatively charged colloidal material and induce flocculation nih.govatamankimya.com. However, the precise mechanisms of stabilization versus flocculation are highly system-dependent.

Flocculation of Suspended Particles and Emulsions

The flocculation of suspended particles and emulsions by cationic polymers like this compound is primarily driven by electrostatic interactions. sswm.inforesearchgate.netaquatictechnologies.com.au Suspended particles and droplets in emulsions often carry negative surface charges, which cause them to repel each other, maintaining their dispersed state. sswm.infoatamankimya.com Cationic polymers, possessing positively charged quaternary ammonium groups along their chains, can neutralize these negative charges upon addition to the system. sswm.inforesearchgate.netatamankimya.com

This charge neutralization reduces the electrostatic repulsion between particles, allowing van der Waals forces to become dominant and facilitate particle collision and aggregation. sswm.info Furthermore, polymeric flocculants can also bridge between multiple particles or droplets, forming larger aggregates known as flocs. sswm.infoaquatictechnologies.com.au This bridging occurs when segments of a polymer chain adsorb onto the surface of one particle, while other segments extend into the solution and adsorb onto other particles, effectively linking them together in a three-dimensional network. aquatictechnologies.com.au The formation of these larger, heavier flocs enhances their sedimentation rate or allows for easier separation through filtration or skimming. sswm.infoaquatictechnologies.com.au

While specific detailed research findings and data tables focusing solely on the flocculation performance of this compound for suspended particles and emulsions were not extensively available in the provided search results, the general principles observed for other cationic polyquaterniums and polyelectrolytes in flocculation apply. griffith.edu.auresearchgate.netaquatictechnologies.com.auatamankimya.comwikipedia.orgaucklandcity.govt.nz Studies on similar cationic polymers, such as PolyDADMAC (Polyquaternium-6) and copolymers of acrylamide (B121943) and diallyldimethylammonium chloride (like Polyquaternium-7), demonstrate their effectiveness in destabilizing negatively charged suspensions and promoting flocculation through electro-neutralization and bridging adsorption in water and wastewater treatment. researchgate.netatamankimya.comwikipedia.org

The efficiency of flocculation is influenced by several factors, including the charge density of the polymer, its molecular weight, the concentration of the polymer, the pH of the system, and the characteristics of the suspended particles or emulsion droplets. sswm.infoaquatictechnologies.com.au Higher charge density in the polymer generally leads to more effective charge neutralization. atamankimya.com The molecular weight and structure of the polymer influence the extent of bridging that can occur. aquatictechnologies.com.au Optimal polymer dosage is crucial; insufficient dosage may lead to incomplete charge neutralization and poor flocculation, while excessive dosage can result in charge reversal and restabilization of the suspension or emulsion. griffith.edu.ausswm.info

Applications of Polyquaternium 31 in Advanced Materials and Formulation Science

Polymeric Modifiers in Complex Formulations

As a polymeric additive, Polyquaternium-31 influences the physical characteristics and performance profiles of complex formulations. atamanchemicals.comthegoodscentscompany.comcrodabeauty.com

Polyquaternium polymers, including this compound, are known to impact the rheological properties of formulations, contributing to increased viscosity. google.commdpi.comresearchgate.net The interaction between these cationic polymers and anionic components, such as surfactants, can lead to the formation of intricate complexes or networks. researchgate.net This interaction is a key factor in enhancing the viscosity and viscoelastic properties of the system. researchgate.net Research on similar polyquaterniums highlights that factors such as the concentration of the polymer and the presence of salts can significantly influence the extent of viscosity modification. researchgate.net

A key attribute of this compound is its capacity to form a continuous film on various surfaces. incibeauty.comatamanchemicals.comthegoodscentscompany.comthegoodscentscompany.com This film-forming capability is integral to its application in numerous products, providing a protective barrier that can impart various benefits depending on the substrate. specialchem.com Studies on other film-forming polymers in topical applications have demonstrated that the resulting film on the skin can lead to a reduction in transepidermal water loss and skin desquamation, alongside improvements in the skin's morphological characteristics. researchgate.net Similarly, film formation on hair can offer protection and enhance its performance in mechanical stress tests. researchgate.net

This compound is effective in reducing static electricity by neutralizing electrical charges present on a surface. incibeauty.comatamanchemicals.comthegoodscentscompany.comthegoodscentscompany.com This antistatic effect is a direct consequence of the polymer's cationic charge, which enables it to counteract the negative charges commonly found on substrates like hair fibers. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.comjarsinchem.com By neutralizing these charges, this compound helps to mitigate static build-up, thereby preventing undesirable effects such as fly-away hair. atamanchemicals.comjarsinchem.com

Surface Modification Technologies

This compound contributes to the modification of surface properties primarily through adsorption and deposition mechanisms. atamanchemicals.comthegoodscentscompany.comjarsinchem.com

Cationic polymers, including the polyquaternium class, are characterized by their substantive adsorption onto negatively charged substrates like hair and skin, driven by electrostatic attraction. atamanchemicals.comrsc.orgatamankimya.com This adsorption is a fundamental aspect of their role in surface modification. atamankimya.comspecialchem.comjarsinchem.com The efficiency and extent of polymer deposition can be influenced by factors such as the polymer's charge density and molecular weight, as well as the presence and concentration of other components within the formulation, such as surfactants. researchgate.netacs.org Research involving other cationic polymers has explored their adsorption behavior on model surfaces designed to mimic hair, demonstrating that the concentration of components like anionic surfactants can significantly impact the deposition process. acs.orgmdpi.com For instance, studies indicate that at intermediate surfactant concentrations, phase separation can occur, leading to enhanced polymer adsorption. mdpi.com

The adsorption of polyquaterniums onto surfaces can modify their hydrophobicity and lubricity. Cationic polymers adsorb onto hair or skin, contributing to increased lubricity and moisturization. rsc.orgatamankimya.com This effect is linked to the lubrication of the cuticle, which in turn reduces the hydrophilic nature of damaged fibers. mdpi.com The formation of a polymer film on the surface can alter its properties, resulting in a smoother feel and improved manageability. atamankimya.comspecialchem.com Studies investigating the deposition of polyelectrolyte-surfactant complexes have shown their ability to significantly reduce friction on solid surfaces. researchgate.netresearchgate.net Higher surface coverage by the polymer generally correlates with reduced friction. researchgate.net

Role in Enhancing Substrate Integrity and Alignment

This compound contributes to enhancing the integrity and alignment of various substrates, notably in personal care applications such as hair care. Cationic polymers, including the broader class of polyquaterniums to which this compound belongs, are known to adsorb onto negatively charged keratin (B1170402) surfaces, such as hair. atamanchemicals.comnih.govnih.govatamanchemicals.comatamankimya.com This interaction helps to neutralize the negative charges on the substrate, which can lead to reduced static electricity and improved manageability. atamanchemicals.comnih.govwikipedia.orgnih.gov

In hair care, the adsorption of cationic polymers aids in smoothing the hair cuticle, the outermost layer of the hair shaft. By depositing on the hair surface, these polymers can help the cuticle scales lie flatter, leading to enhanced light reflection, perceived shine, and a smoother feel. nih.govnih.gov This smoothing effect contributes to improved hair alignment, making hair easier to comb, both when wet and dry, and reducing issues such as flyaways and static. nih.govnih.gov While specific detailed research findings solely on this compound's impact on substrate integrity and alignment were not extensively available in the provided search results, the general mechanisms described for cationic polymers and other polyquaterniums in hair care are applicable due to this compound's classification and reported uses as an antistatic and film-forming agent. The morphological improvement in cuticle integrity and smoothness observed with polymer pretreatment in some studies highlights the role of these materials in protecting the hair structure and contributing to anti-breakage effects.

Integration into Hybrid Materials and Composites

This compound as a Component in Multiphase Systems

This compound can serve as a component in multiphase systems, contributing its unique properties to complex formulations and materials. It has been identified as a suitable cationic polymer for use in water-soluble and/or water-swellable hybrid polymers. The incorporation of this compound into such systems can influence properties like viscosity, stability, and the interaction with other charged species within the matrix. While detailed studies specifically on this compound in various multiphase systems were not extensively provided, the use of cationic polymers in multiphase personal care compositions and other complex formulations is well-established, aiming to achieve desired performance characteristics such as enhanced deposition of active ingredients or modified rheology. The ability of cationic polymers to form complexes with oppositely charged components, such as anionic surfactants, is a key aspect of their behavior in multiphase formulations and can significantly impact the system's phase behavior and performance.

Interactions with Inorganic and Organic Fillers

The interactions between polymers and fillers are critical in determining the final properties of composite materials. While direct research findings detailing this compound's specific interactions with a wide range of inorganic and organic fillers were not prominently featured in the provided search results, the general principles governing the interactions of cationic polymers with various fillers in composite systems can be considered.

In composite materials, including membranes and hydrogels, the incorporation of inorganic fillers such as silica, carbon nanotubes, or metal oxides, and organic fillers like cellulose (B213188) derivatives or other polymers, is a common strategy to enhance mechanical strength, thermal stability, and modify surface properties. Cationic polymers can interact with negatively charged inorganic fillers through electrostatic attraction. The functionalization of fillers is often employed to optimize these interactions and improve the compatibility between the polymer matrix and the dispersed phase, leading to enhanced dispersion and stronger interfacial adhesion. For instance, studies on other polyquaterniums, like Polyquaternium-7 in composite membranes with inorganic fillers, highlight the importance of these interactions in influencing membrane performance. Organic fillers, depending on their surface chemistry and charge, can also engage in various interactions with cationic polymers, including electrostatic, hydrogen bonding, and hydrophobic interactions. Achieving strong filler-matrix interaction is crucial for improving the mechanical properties of composites.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of Polyquaternium 31

Environmental Release and Distribution

The primary pathway for Polyquaternium-31 to enter the environment is through its use in consumer products that are washed down the drain, such as shampoos and conditioners. myrto-naturalcosmetics.deacs.orgca.govoup.com This leads to its presence in wastewater. myrto-naturalcosmetics.deacs.orgca.gov

Pathways of Entry into Aquatic and Terrestrial Environments

This compound primarily enters the aquatic environment via the discharge of treated wastewater from wastewater treatment plants (WWTPs). myrto-naturalcosmetics.deacs.orgca.govoup.comnih.gov Industrial and residential/commercial uses are significant sources of quaternary ammonium (B1175870) compounds (QACs), including potentially this compound, in wastewater. acs.org While WWTPs are a major entry point, some QACs can persist through treatment processes. ca.gov

Entry into terrestrial environments can occur through the application of sewage sludge (biosolids) to land, as QACs can sorb to sludge during wastewater treatment. acs.org The presence of QACs in soils has also been linked to irrigation with municipal wastewater and direct use as surfactants in some formulations. acs.org

Sorption to Environmental Matrices (e.g., sewage sludge, suspended solids, soil, sediment)

This compound, being a cationic polymer, is expected to have a strong affinity for negatively charged surfaces in the environment. atamankimya.comresearchgate.net This includes sorption to sewage sludge, suspended solids in water, and minerals in soil and sediment. atamankimya.comresearchgate.netumweltbundesamt.de Sorption to these matrices is a significant factor influencing its distribution and potential removal from the aqueous phase during wastewater treatment. researchgate.netumweltbundesamt.de The molecular weight and charge density of polyquaternium compounds are key properties determining their sorption behavior. umweltbundesamt.de Studies on other polyquaterniums indicate that they strongly sorb to dissolved organic carbon (DOC), forming neutral complexes that can precipitate. researchgate.net Sorption to humic acids, a component of natural organic matter, has been shown to increase with increasing charge density for other polyquaterniums. researchgate.net This strong sorption to solid phases can reduce the concentration of the polymer in the water column. ca.gov

Occurrence and Estimated Environmental Concentrations

Information specifically on the measured environmental concentrations of this compound is limited. However, polyquaternium compounds in general have a high potential for environmental emissions and contamination due to their high production volumes and widespread use. umweltbundesamt.de They have been detected in wastewater, surface water, and sediment worldwide. ca.gov

Estimated predicted environmental concentrations (PECs) for polyquaterniums released into sewers have been calculated. One estimate for a polyquaternium, based on Australian usage data, suggested an estimated PEC in sewage of 15.4 µg L-1. griffith.edu.au The estimated PEC in Australian waters was between 0.7 µg/L and 40 µg/L, depending on the assumptions and methodology used. griffith.edu.au While these figures are for polyquaterniums generally, they provide an indication of potential exposure levels. Analytical challenges in detecting and quantifying water-soluble polymers like polyquaterniums can limit the availability of measured environmental concentration data. umweltbundesamt.de

Degradation Pathways of this compound

The degradation of polyquaternium compounds in the environment is a critical aspect of their environmental fate.

Biodegradation Mechanisms and Rates

Polyquaternium compounds, including this compound, are generally considered to be hardly biodegradable. myrto-naturalcosmetics.de While some polyquaterniums may show some inherent biodegradability under specific conditions, complete mineralization is often not achieved. nih.govgriffith.edu.auresearchgate.net In wastewater treatment plants, removal of polyquaterniums is expected to occur primarily through sorption and precipitation rather than significant biodegradation. researchgate.netresearchgate.net The large molecular size and ionic charge of polyquaterniums can limit their uptake and biodegradation by microorganisms. researchgate.net

Studies on other polyquaterniums, such as Polyquaternium-6, indicate they are not inherently biodegradable. nih.gov Some data suggest that Polyquaternium-7 and Polyquaternium-16 may be inherently biodegradable to some extent (40%-50% DOC elimination in 28 days), but the reliability of this data is not always assignable due to a lack of experimental details. nih.gov Further data are needed for various polyquaterniums, including those used in cosmetics. nih.gov

Photodegradation and Chemical Hydrolysis

Information specifically on the photodegradation and chemical hydrolysis of this compound is limited in the provided sources. However, for polymers in general, abiotic degradation processes like hydrolysis and photodegradation can play a role in their weathering and degradation. cefic-lri.org Hydrolysis is considered unlikely for chemicals like this compound given the absence of readily hydrolysable functionality in its structure. industrialchemicals.gov.au Photodegradation and hydrolysis tests are not always performed for certain types of polymers if they are expected to have low water solubility or lack hydrolysable groups. cefic-lri.orgecetoc.org

While specific data for this compound's abiotic degradation are scarce, the persistence of certain QACs in the environment, despite some laboratory tests showing biodegradation under idealized conditions, suggests that these compounds may not readily break down through these pathways in typical environmental settings. ca.gov

Table: Estimated Environmental Concentrations for Polyquaterniums in Australia griffith.edu.au

Environmental CompartmentEstimated Concentration Range (µg/L)Notes
Sewage (PEC)15.4Based on specific calculation for Merquat 2001.
Australian Waters (PEC)0.7 - 40Range depends on assumptions and methodology used in fugacity modelling.

Note: These values are for polyquaterniums in general, not specific to this compound, but provide an indication of potential exposure levels.

Table: Biodegradability of Selected Polyquaterniums nih.gov

Polyquaternium TypeBiodegradabilityNotes
Polyquaternium-6Not inherently biodegradable
Polyquaternium-7May be inherently biodegradable (40%-50% DOC elimination in 28 days)Reliability of data not assignable due to lack of experimental details.
Polyquaternium-16May be inherently biodegradable (40%-50% DOC elimination in 28 days)Reliability of data not assignable due to lack of experimental details.

Note: Data specifically for this compound was not available in the provided sources regarding biodegradation rates.

Formation and Persistence of Degradation Products

Information specifically on the degradation products of this compound is limited in the provided search results. However, general information regarding the persistence and degradation of polyquaterniums and other water-soluble polymers is available. Most synthetic polymers, including polyquaterniums, are considered to biodegrade slowly researchgate.netdntb.gov.ua. While laboratory tests under idealized conditions may show some biodegradability, certain quaternary ammonium compounds (QACs), a broader class that includes polyquaterniums, are persistent in the environment ca.gov. The persistence of QACs in indoor environments also increases the potential for human exposure ca.gov. Consumer products washed down the drain are a source of QACs in wastewater, where they can persist after treatment ca.gov. QACs have been detected in wastewater, surface water, and sediment globally ca.gov. Further research into the critical fate properties of water-soluble polymers and their breakdown products is warranted to better characterize their risk to the environment oup.com.

Ecotoxicological Impact Assessment (Chemical Perspective)

Polyquaternium compounds have demonstrated high ecotoxicity to aquatic life in laboratory experiments umweltbundesamt.de. Cationic polymers, in general, have a higher toxic effect on aquatic organisms compared to anionic and non-ionic polymers nih.gov. The observed effects most likely result from interactions with the organisms' surfaces researchgate.netresearchgate.netresearchgate.net.

Effects on Aquatic Organisms (e.g., algae, crustaceans, fish)

Polyquaterniums have shown toxicity to algae, aquatic invertebrates (such as Daphnia magna and Ceriodaphnia dubia), and fish ca.govau.dk. Algae are generally expected to be very sensitive to polyquaterniums and other cationic polymers nih.govresearchgate.netresearchgate.net. They can affect algal growth, photosynthesis, and membrane integrity through electrostatic interactions with the negatively charged algal membranes nih.gov. Toxicity to aquatic organisms can range from absent to high, depending on factors such as polymer structure, charge density, molecular weight, the test organism, and test conditions researchgate.netresearchgate.netresearchgate.net.

Studies on other polyquaterniums provide insight into the potential effects. For example, Polyquaternium-6 exhibited toxicity to Raphidocelis subcapitata (algae) with an EC50 of 0.06 mg/L nih.gov. For Polyquaternium-7 grades, EC20 values in tests with Raphidocelis subcapitata ranged from 0.06 to 0.32 mg/L, with higher toxicity observed at higher charge density and lower water hardness researchgate.netresearchgate.net. Polyquaternium-6 also showed acute toxicity to Daphnia magna and Ceriodaphnia dubia, with toxicity ranging from 0.09 to 2.50 mg/L au.dk.

Influence of Molecular Weight and Charge Density on Ecotoxicity

The toxicity of cationic polyquaterniums to aquatic organisms is influenced by both their molecular weight and charge density researchgate.netresearchgate.netresearchgate.net. Specifically, ecotoxicity tends to increase with higher charge density umweltbundesamt.de. While some studies on specific polyquaterniums like PQ-6, PQ-10, and PQ-16 showed toxicity positively correlated with charge density and not correlated with molecular weight or polymeric backbone, the influence of molecular weight and charge density can vary depending on the specific polymer structure and test conditions au.dk. The interaction between the polymer and the organism's surface is a key factor in the observed effects researchgate.netresearchgate.netresearchgate.net.

Mitigation of Ecotoxicity by Environmental Factors (e.g., dissolved organic carbon, water hardness)

The aquatic toxicity of polyquaterniums can be reduced by the presence of environmental factors such as dissolved organic carbon (DOC), suspended solids, sediment minerals, and higher water hardness researchgate.netresearchgate.net. Cationic polymers, including polyquaterniums, strongly sorb to negatively charged substances like DOC (especially humic acids and lignin) and suspended solids researchgate.netsantos.com. This sorption forms neutral complexes that can precipitate, making the polyquaternium less bioavailable to aquatic organisms and thus mitigating its toxicity umweltbundesamt.desantos.comkao.com. The presence of such substances has been shown to reduce ecotoxicity by a significant factor umweltbundesamt.de. Sorption of polyquaterniums to humic acids increases with increasing charge density researchgate.net. Higher water hardness can also mitigate the toxicity of some cationic polymers to algae and crustaceans, attributed to the chelation of cationic nutrients in soft water researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Ecotoxicity Mitigation by Environmental Factors

Environmental FactorEffect on Polyquaternium EcotoxicityMechanism
Dissolved Organic CarbonReductionSorption to form less bioavailable complexes. umweltbundesamt.deresearchgate.netsantos.comkao.com
Suspended SolidsReductionSorption to form less bioavailable complexes; precipitation. researchgate.netresearchgate.netsantos.com
Sediment MineralsReductionSorption to surfaces. researchgate.netresearchgate.net
Water HardnessReduction (in some cases)Chelation of cationic nutrients in soft water. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future Research Directions and Emerging Areas for Polyquaternium 31

Novel Synthetic Approaches for Tailored Structures

Developing new synthetic methods for Polyquaternium-31 aims to achieve greater control over its molecular architecture and to adopt more sustainable chemical processes.

Precision Polymerization for Enhanced Control over Architecture

Precision polymerization techniques offer the potential to synthesize this compound with precisely controlled molecular weight, charge density, and polymer architecture (e.g., linear, branched, block copolymers) acs.org. Controlling these parameters is crucial because the performance and properties of cationic polymers are significantly influenced by their structural characteristics, such as charge density and chain length griffith.edu.auresearchgate.net. For instance, studies on other polyquaterniums like Polyquaternium-39 have shown that monomer feed methods can improve control over molecular weight and composition acs.org. Similarly, research on Polyquaternium-44 suggests that a tailor-made branched structure contributes to its properties researchgate.net. Advances in controlled polymerization techniques, such as living free radical polymerization, can allow for precise control of molecular weight and the creation of well-defined block copolymers acs.org. This level of control can lead to this compound variants with enhanced or tailored performance for specific applications.

Sustainable and Green Chemistry Routes for Synthesis

There is a growing emphasis on developing sustainable and green chemistry routes for polymer synthesis, including polyquaterniums rsc.orgrsc.orgsofw.com. This involves exploring methods that reduce environmental impact, utilize renewable resources, and minimize waste generation rsc.orgrsc.orgsofw.com. For example, research is being conducted on using bio-based polymers and implementing processes with lower energy consumption and the potential for solvent and catalyst reuse rsc.orgrsc.orgsofw.com. The cosmetic industry, a major user of polyquaterniums, is actively seeking ingredients of natural origin and aligning with sustainable development goals rsc.orgrsc.org. Developing green synthesis methods for this compound aligns with this broader trend towards more environmentally friendly chemical production. One example in related research is the green synthesis of platinum nanoparticles using chitosan (B1678972) and polyquaternium as stabilizers researchgate.netresearchgate.net.

Advanced Understanding of Structure-Function Relationships

A deeper understanding of how the specific chemical structure of this compound relates to its performance is essential for designing next-generation materials.

Molecular Dynamics Simulations and Computational Chemistry

Molecular dynamics (MD) simulations and other computational chemistry techniques are powerful tools for investigating the behavior of polymers at the molecular level chemrxiv.orgacs.orgresearchgate.net. These methods can provide insights into the interactions of this compound with other molecules, such as surfactants and proteins, and with surfaces like hair or skin rsc.orgchemrxiv.orgacs.orgresearchgate.netmdpi.com. MD simulations can help predict adsorption behavior, understand complex formation, and explore the influence of factors like charge density and hydrophobicity on polymer conformation and interaction strength griffith.edu.auchemrxiv.orgresearchgate.net. For example, MD simulations have been used to study the adsorption behavior of polymers at interfaces and the interaction of polyquaternium polymers with perfluorooctylsulfonate (PFOS) researchgate.netacs.org. Computational studies can complement experimental work, aiding in the eco-design of formulations and providing a deeper understanding of how atomic-scale behavior relates to macroscopic properties chemrxiv.org.

In-situ Characterization of this compound Interactions

In-situ characterization techniques allow for the study of this compound interactions in real-time and under relevant conditions. Techniques such as Quartz Crystal Microbalance with dissipation monitoring (QCM-D) can provide information on adsorption kinetics and the properties of adsorbed layers rsc.org. In-situ methods are crucial for understanding the dynamic behavior of this compound in complex formulations and on various substrates, such as hair fibers researchgate.netresearchgate.net. Characterization of interactions among polymer matrices, mobile ions, and water molecules in hydrogels, for instance, highlights the importance of understanding these in-situ behaviors researchgate.net. These techniques can offer valuable data on deposition, complex formation with surfactants, and interactions with damaged hair surfaces researchgate.netmdpi.comresearchgate.net.

Exploration of New Material Applications

Beyond its established use in personal care, this compound's unique properties make it a candidate for exploration in novel material applications. Its cationic nature and ability to interact with negatively charged species or surfaces can be leveraged in various fields. While specific emerging applications for this compound are not extensively detailed in the provided search results, the broader class of cationic polymers and polyquaterniums are being investigated for diverse uses. These include applications in drug delivery systems, as components in functional materials and coatings, in water treatment, and in the development of antimicrobial materials rsc.orggriffith.edu.auresearchgate.netacs.orgmdpi.comconicet.gov.ar. The ability of polyquaternium polymers to enhance the colloidal stability of nanoparticles and exhibit antibacterial activity suggests potential in antimicrobial coatings or formulations researchgate.netresearchgate.net. Furthermore, cationic polymers are being explored in the development of hydrogels for various applications, including biomedical devices and sensing researchgate.netacs.org. The fundamental properties of this compound, such as its charge density and structure, will dictate its suitability for these and other emerging material applications.

Responsive Polymeric Systems Incorporating this compound

Responsive polymeric systems, also known as "smart" polymers, are designed to undergo significant changes in their properties (such as solubility, volume, or conformation) in response to environmental stimuli like pH, temperature, light, or chemical signals nih.govrmreagents.com. The cationic nature of this compound, stemming from its quaternary ammonium (B1175870) centers, suggests potential for its use in pH-responsive systems or in materials that interact with charged species nih.govfishersci.caindiamart.com.

While current literature extensively discusses responsive polymers for applications like controlled drug delivery, personal and home care, and industrial coatings, specific research detailing the incorporation of this compound into such systems is limited nih.govrmreagents.com. However, the inherent charge and structure of this compound could make it a candidate for developing new responsive materials. For instance, copolymers incorporating this compound segments might be designed to exhibit tunable properties based on changes in ionic strength or pH, potentially finding applications in smart coatings, flocculation processes, or delivery systems. Research into stimuli-responsive particles has shown that incorporating contrasting polymers can lead to responsive behavior, suggesting a possible role for cationic polymers like this compound in such constructs atamanchemicals.comnih.gov.

This compound in Bio-inspired Materials Science

Bio-inspired materials science draws inspiration from the structures, functions, and processes found in biological systems to create novel materials with enhanced properties acgih.orguni.lu. The interactions of polymers with biological substrates, such as the adsorption of cationic polymers onto negatively charged hair or skin surfaces, highlight a fundamental principle that can be explored in a bio-inspired context indiamart.comnih.govsarchemlabs.com.

While this compound itself is a synthetic polymer, research could investigate its use in conjunction with bio-based materials or in systems mimicking biological interactions. For example, studies on the interaction between cationic polymers and biological molecules or structures could inform the design of new materials for biomedical or cosmetic applications. The development of sustainable hair care formulations, for instance, is already exploring the use of bio-based ingredients alongside synthetic polymers nih.gov. Although Polyquaternium-10 (a modified cellulose) is a common bio-based polyquaternium, the principles learned from its interactions could be extended to understand and utilize this compound in bio-inspired formulations or delivery systems. The potential for cationic polymers to stabilize nanoparticles, as seen with polyquaternium and chitosan, also points towards possible applications in bio-inspired nanocarriers wikipedia.org.

Development of Enhanced Analytical Methodologies

Accurate and sensitive analytical methods are crucial for understanding the fate, behavior, and potential environmental impact of polymeric compounds like this compound. Future research is needed to address the challenges associated with the analysis of polyquaterniums in complex matrices.

Improved Quantification in Complex Environmental Samples

Quantifying polyquaternium compounds in environmental samples such as surface water and wastewater effluent presents significant challenges nih.govnih.gov. The complex nature of these matrices, containing various organic and inorganic components, can interfere with analytical signals, making reliable quantification difficult nih.gov. Existing methods for analyzing polyquaternium compounds, such as those based on size-exclusion chromatography with specific detection methods, have shown promise but also highlighted limitations, particularly the lack of high-quality analytical standards and complex interactions with matrix components influencing signal intensities nih.gov.

Future research needs to focus on developing enhanced analytical methodologies that can overcome these challenges. This includes improving sample preparation techniques to minimize matrix interference, developing more sensitive and selective detection methods, and synthesizing well-characterized analytical standards for this compound and its potential transformation products. The development of methods capable of reliable quantification at environmentally relevant concentrations is essential for accurate risk assessment nih.gov. Colorimetric methods based on complexation with anionic dyes have shown potential for quantifying other cationic polyelectrolytes like poly-DADMAC (Polyquaternium-6) in water, suggesting a possible avenue for this compound analysis, although sensitivity at very low concentrations needs improvement thegoodscentscompany.comfishersci.ca.

Techniques for Characterizing Polymer Degradation Products

Understanding the environmental fate of this compound requires the characterization of its degradation pathways and products. Quaternary ammonium compounds (QACs), a class that includes polyquaterniums, are assumed to have some persistence in the environment nih.gov. However, specific techniques for identifying and characterizing the degradation products of this compound are not extensively detailed in the provided search results.

Future research should aim to develop analytical techniques capable of identifying and quantifying the breakdown products of this compound under various environmental conditions (e.g., photodegradation, biodegradation). This could involve advanced spectroscopic or chromatographic methods coupled with mass spectrometry to elucidate the structure of degradation products. Such studies are vital for assessing the persistence and potential environmental impact of this compound and its transformation products.

Interdisciplinary Research Opportunities

Addressing the complexities associated with this compound, from its fundamental properties to its environmental interactions and potential novel applications, necessitates interdisciplinary collaboration.

Synergistic Effects with Other Polymeric and Non-Polymeric Materials

Interdisciplinary research can explore the synergistic effects of combining this compound with other polymeric and non-polymeric materials to create formulations or materials with enhanced performance. The interaction between cationic polymers, such as polyquaterniums, and anionic surfactants is a well-known example of such synergy, crucial for the performance of many cosmetic and personal care products nih.govsarchemlabs.comfishersci.no. These interactions can lead to the formation of coacervates or complexes that enhance deposition and conditioning effects nih.govsarchemlabs.com.

Future research can delve deeper into the fundamental physicochemical interactions between this compound and a wider range of materials, including other polymers (cationic, anionic, non-ionic), surfactants (amphoteric, non-ionic), nanoparticles, and active ingredients. Understanding these synergistic effects at a molecular level can facilitate the rational design of new formulations with improved stability, delivery of active compounds, or tailored material properties. For instance, the ability of polyquaterniums to stabilize nanoparticles in conjunction with other materials like chitosan highlights the potential for developing novel composite materials with synergistic functionalities wikipedia.org. Exploring these interactions through interdisciplinary efforts involving polymer chemists, physical chemists, materials scientists, and formulators can unlock new possibilities for this compound applications beyond its traditional uses.

7.5.2. Lifecycle Assessment from a Polymer Chemistry Perspective

A comprehensive lifecycle assessment (LCA) of this compound from a polymer chemistry perspective involves evaluating its environmental impact across its entire life cycle, from raw material extraction and synthesis through use and disposal. This assessment considers various factors, including resource depletion, energy consumption, emissions to air, water, and soil, and waste generation.

From a polymer chemistry standpoint, the lifecycle assessment of this compound is influenced by its specific chemical structure: N,N- dimethylaminopropyl-N-acrylamidine quaternized with diethylsulfate bound to a block of polyacrylonitrile (B21495). atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com This structure dictates its synthesis pathways, potential for degradation, and interactions with the environment.

Synthesis and Raw Materials: The initial stage of the lifecycle involves the synthesis of this compound. The environmental impact at this stage is linked to the production of its constituent monomers (N,N-dimethylaminopropyl-N-acrylamidine, diethylsulfate, and acrylonitrile) and the energy required for the polymerization process. A lifecycle assessment would quantify the energy consumption and emissions associated with these chemical manufacturing processes.

Use Phase: During the use phase, primarily in personal care products, this compound is typically released into wastewater. As a cationic polymer, Polyquaternium compounds, in general, have a high potential for environmental emissions due to their widespread use. umweltbundesamt.de

End of Life and Environmental Fate: The end-of-life phase is critical in the LCA of polymers. For this compound, its fate in the environment, particularly its biodegradability and potential for persistence, is a key consideration. Water-soluble synthetic organic polymers, including polyquaterniums, are generally considered to biodegrade slowly. researchgate.net In wastewater treatment plants, processes like sorption and precipitation are expected to contribute to the removal of these polymers from the aqueous phase. researchgate.netgriffith.edu.au However, a significant portion can still enter the environment, including surface waters and sediments. umweltbundesamt.deca.gov

The persistence of polyquaterniums in the environment is a subject of ongoing research. Studies indicate that some cationic polymers, including certain polyquaterniums, can be toxic to aquatic organisms, with toxicity depending on factors such as polymer structure, charge density, and molecular weight. researchgate.netresearchgate.net While polymers with high molecular weight are generally considered to be of low environmental concern, this assumption is being re-evaluated, and toxic effects have been observed for some water-soluble polymers despite limited cellular uptake. oup.comwhiterose.ac.uk

From a polymer chemistry perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental fate. Polymer degradation can occur through various mechanisms, including thermal degradation, photodegradation, and biodegradation. e3s-conferences.orgwikipedia.org The specific chemical bonds and the presence of functional groups in this compound will influence its susceptibility to these different degradation processes. For instance, polymers with an all-carbon backbone tend to be more resistant to hydrolysis compared to condensation polymers. wikipedia.org

Research findings suggest that while some polyquaterniums may be removed from wastewater through sorption to solids, their persistence in the environment, particularly in sediments, is a concern. ca.gov The lack of extensive data on the environmental fate of some polyquaterniums, including their degradation rates and pathways in various environmental compartments, highlights the need for further study. oup.comwhiterose.ac.uk

Future Research Directions: Future research from a polymer chemistry perspective should focus on developing more sustainable synthesis routes for this compound that utilize renewable resources or generate less hazardous byproducts. Furthermore, research into enhancing the biodegradability of this compound through structural modifications or the development of biodegradable alternatives with similar performance properties is essential for reducing its long-term environmental impact. Investigating the specific degradation mechanisms of this compound under relevant environmental conditions (e.g., in water, sediment, and soil) is also crucial for a more accurate lifecycle assessment.

Based on the available information, a hypothetical data representation related to the environmental fate of polyquaterniums in wastewater treatment might look like this, illustrating the need for more specific data on this compound:

Polymer TypeRemoval Mechanism (Wastewater Treatment)Expected BiodegradabilityPotential Environmental Compartment
PolyquaterniumsSorption, PrecipitationSlow BiodegradationWater, Sediment, Soil

Detailed research findings on the specific lifecycle impacts of this compound are not extensively available in the provided search results, highlighting a gap in the current literature regarding a comprehensive LCA focused solely on this specific polyquaternium from a polymer chemistry standpoint. Much of the available information discusses polyquaterniums as a class of polymers. umweltbundesamt.deresearchgate.netgriffith.edu.auca.govresearchgate.netoup.comwhiterose.ac.ukwikipedia.orgrsc.org

Further research is needed to quantify the environmental inputs and outputs associated with the synthesis of this compound, its persistence and degradation kinetics in various environmental matrices, and its potential for bioaccumulation or long-term effects on ecosystems. A detailed polymer chemistry-focused LCA would require specific experimental data on these aspects.

Q & A

Q. What are the key structural and functional characteristics of POLYQUATERNIUM-31 that distinguish it from other polyquaternium compounds?

this compound is a cationic polymer with the CAS number 136505-02-7, chemically defined as a copolymer of N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]ethanaminium methyl sulfate and acrylamide . Its antistatic and film-forming properties are attributed to its quaternary ammonium groups and hydrophilic backbone. To confirm its identity, researchers should employ nuclear magnetic resonance (NMR) for structural analysis and conduct comparative studies with analogs like POLYQUATERNIUM-6 (CAS 26006-22-4) to highlight functional differences in charge density or solubility .

Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?

Synthesis involves free-radical copolymerization of the monomers under controlled temperature and initiator conditions. Critical parameters include monomer molar ratios (e.g., acrylamide content for tuning hydrophilicity) and reaction time to achieve desired molecular weight. Researchers must document purification steps (e.g., dialysis or precipitation) and validate purity via gel permeation chromatography (GPC) and Fourier-transform infrared spectroscopy (FTIR) .

Q. How should researchers characterize the molecular weight and charge density of this compound?

Molecular weight distribution is best determined using GPC with multi-angle light scattering (MALS) detectors. Charge density can be quantified via titration with anionic surfactants (e.g., sodium dodecyl sulfate) or zeta potential measurements in aqueous solutions. Ensure reproducibility by calibrating instruments with polyelectrolyte standards and reporting solvent conditions (e.g., ionic strength) .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding this compound’s stability under varying pH and temperature conditions?

Discrepancies often arise from differences in sample preparation (e.g., residual monomers or solvent purity). To address this, design controlled experiments with standardized buffers (pH 3–10) and thermal gravimetric analysis (TGA) to monitor decomposition thresholds. Cross-validate results using dynamic light scattering (DLS) for aggregation behavior and high-performance liquid chromatography (HPLC) to detect degradation byproducts .

Q. What advanced methodologies are suitable for studying this compound’s interaction with biological membranes or synthetic substrates?

Use quartz crystal microbalance with dissipation (QCM-D) to quantify adsorption kinetics on model membranes (e.g., lipid bilayers). For synthetic substrates, combine atomic force microscopy (AFM) with X-ray photoelectron spectroscopy (XPS) to map surface coverage and chemical bonding. Include negative controls (e.g., non-quaternized polymers) to isolate electrostatic interactions .

Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?

Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can predict chain flexibility and hydration effects. Validate models against experimental data (e.g., small-angle X-ray scattering (SAXS) for radius of gyration). Open-source tools like GROMACS are recommended for reproducibility, with parameters publicly archived .

Q. What strategies ensure rigorous literature reviews when evaluating this compound’s applications in novel research contexts?

Prioritize peer-reviewed studies indexed in databases like PubMed or SciFinder. Use citation tracking tools (e.g., Google Scholar’s “Cited by” feature) to identify seminal works and recent advancements. Critically assess methodologies in conflicting studies—for example, differences in polymer concentration or substrate type—to contextualize findings .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (e.g., NMR spectra, GPC elution profiles) in repositories like Zenodo, and provide stepwise protocols in supplementary materials .
  • Ethical Reporting : Disclose funding sources and conflicts of interest. Use plagiarism-detection software for manuscript drafts to avoid unintentional duplication .
  • Mixed-Methods Approaches : Combine quantitative metrics (e.g., contact angle measurements for hydrophobicity) with qualitative observations (e.g., SEM imaging) to strengthen conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.